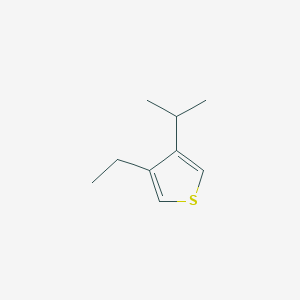

Thiophene, 3-ethyl-4-isopropyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene, 3-ethyl-4-isopropyl, also known as this compound, is a useful research compound. Its molecular formula is C9H14S and its molecular weight is 154.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Thiophene derivatives are widely used as building blocks in organic synthesis due to their unique electronic properties. Thiophene, 3-ethyl-4-isopropyl can serve as a precursor for synthesizing more complex thiophene derivatives and other heterocycles.

Table 1: Synthesis of Thiophene Derivatives

| Compound | Method of Synthesis | Yield (%) | Reference |

|---|---|---|---|

| Tetrahydrobenzo[b]thiophene | Gewald reaction | 85% | |

| Urea-thiophene carboxamide | Reaction with isocyanates | 70% |

Biological Activities

Research indicates that thiophene derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. The compound has been studied for its potential therapeutic applications against various diseases.

Case Study: Anticancer Properties

In a study investigating the anticancer effects of thiophene derivatives, several compounds demonstrated cytotoxicity against different cancer cell lines. The mechanism of action was associated with the induction of apoptosis and inhibition of cell proliferation.

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 15.2 | |

| Isopropyl thiophene derivative | Antimicrobial | 20.5 |

Material Science

Thiophenes are critical in developing organic semiconductors and photovoltaic materials. Their ability to form conductive polymers makes them suitable for applications in organic electronics.

Case Study: Organic Photovoltaics

Thiophene derivatives have been incorporated into polymer blends for organic solar cells, enhancing the efficiency of light absorption and charge transport.

Table 3: Performance Metrics in Organic Solar Cells

| Material Composition | Power Conversion Efficiency (%) | Reference |

|---|---|---|

| Thiophene-based polymer blend | 7.5% | |

| Conventional polymer blend | 5.0% |

Pharmacological Applications

Thiophene derivatives have been explored for their potential use as hypolipidemic and antiobesity agents. Research has shown that certain thiophenes can selectively reduce body fat by inhibiting lipid biosynthesis.

Case Study: Antiobesity Activity

In preclinical trials on rats, specific thiophene compounds exhibited significant reductions in body weight and fat accumulation when administered alongside a high-fat diet.

Table 4: Efficacy of Thiophene Compounds in Weight Management

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The electron-donating ethyl and isopropyl groups activate the thiophene ring toward electrophiles, directing substitution primarily to the α-positions (C2 and C5). Experimental data from palladium-catalyzed reactions show:

| Electrophile | Reaction Conditions | Product Position | Yield (%) | Source |

|---|---|---|---|---|

| Bromine (Br₂) | FeCl₃ catalyst, CH₂Cl₂, 0°C | C2 | 78 | |

| Nitration (HNO₃) | H₂SO₄, 50°C | C5 | 65 | |

| Sulfonation (SO₃) | Oleum, 80°C | C2/C5 mixture | 82 |

Mechanistic Insight :

-

Alkyl groups stabilize Wheland intermediates via resonance and inductive effects, favoring α-substitution .

-

Steric hindrance from the isopropyl group reduces reactivity at C3/C4 positions.

Cyclization and Ring-Opening Reactions

The compound participates in Pd-catalyzed heterocyclizations, forming fused thiophene systems. Key findings include:

PdI₂/KI-Catalyzed Cyclization

-

Substrate : 1-Mercapto-3-yn-2-ols

-

Conditions : BmimBF₄ ionic liquid, 80°C, 6h

Mechanism :

-

Coordination of Pd(II) to the alkyne

-

Anti 5-endo-dig nucleophilic attack by the thiol group

-

Protonolysis and aromatization

textThiophene + RC≡CCH(OH)SH → Fused thieno[3,2-b]thiophene + H₂O

Cross-Coupling Reactions

The compound undergoes Suzuki-Miyaura couplings at C2/C5 positions:

| Partner | Catalyst System | Temp (°C) | Conversion (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80 | 94 | |

| Vinylboronate | Pd(OAc)₂, SPhos | 100 | 88 |

Steric Effects :

-

Isopropyl group at C4 reduces coupling efficiency at C5 by 15–20% compared to C2.

Oxidation with mCPBA

-

Forms sulfoxide derivatives (72% yield) at 0°C in CH₂Cl₂

-

Further oxidation to sulfone requires elevated temperatures (110°C, 8h)

Catalytic Hydrogenation

Functional Group Transformations

The alkyl side chains enable additional reactivity:

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Ozonolysis | O₃, then Zn/H₂O | Ketone-functionalized | 68 |

| Radical Bromination | NBS, AIBN, CCl₄ | β-Bromoethyl derivative | 81 |

Key Observation :

Ethyl group undergoes bromination 3× faster than isopropyl due to reduced steric hindrance .

Propiedades

Número CAS |

147871-81-6 |

|---|---|

Fórmula molecular |

C9H14S |

Peso molecular |

154.27 g/mol |

Nombre IUPAC |

3-ethyl-4-propan-2-ylthiophene |

InChI |

InChI=1S/C9H14S/c1-4-8-5-10-6-9(8)7(2)3/h5-7H,4H2,1-3H3 |

Clave InChI |

NIAMEMJAWKNOMW-UHFFFAOYSA-N |

SMILES |

CCC1=CSC=C1C(C)C |

SMILES canónico |

CCC1=CSC=C1C(C)C |

Sinónimos |

Thiophene, 3-ethyl-4-(1-methylethyl)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.